2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide
Description
2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with an allyl group, a 2-pyridinyl ring, and a sulfanyl-acetamide moiety linked to a 3-chloro-2-methylphenyl group. Its structure combines electron-rich aromatic systems (pyridine and triazole) with a chloro-methylphenyl substituent, which may enhance lipophilicity and receptor binding affinity.
Properties
CAS No. |
573974-22-8 |
|---|---|
Molecular Formula |
C19H18ClN5OS |
Molecular Weight |
399.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H18ClN5OS/c1-3-11-25-18(16-8-4-5-10-21-16)23-24-19(25)27-12-17(26)22-15-9-6-7-14(20)13(15)2/h3-10H,1,11-12H2,2H3,(H,22,26) |
InChI Key |
AMDPCEYNBWUJRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the pyridine ring, and the attachment of the sulfanyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may be employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may be explored as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyridine rings may play a role in binding to these targets, while the sulfanyl group can participate in redox reactions. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations :
- Substituent Position on Pyridine : The 2-pyridinyl group (target compound) vs. 3-pyridinyl (7b, 18) influences electronic properties and steric interactions. For example, 7b (3-pyridinyl) has a lower melting point (90°C) compared to 6a (2-pyridinyl, 182–184°C), suggesting altered crystallinity .
- Aryl Group Variations: The 3-chloro-2-methylphenyl group in the target compound introduces both electron-withdrawing (Cl) and steric (methyl) effects.
- Functional Group Modifications : Replacement of the acetamide with a carboxylic acid (7b) reduces yield (60% vs. 65–83% for acetamides), likely due to side reactions during hydrolysis .
Pharmacological Comparisons
Key Observations :
- Anti-Inflammatory Activity : The 3-methylphenyl analog (14) shows superior COX-2 inhibition compared to diclofenac, suggesting that electron-donating substituents (methyl) enhance activity . The target compound’s 3-chloro-2-methylphenyl group may similarly improve potency due to increased lipophilicity.
- Anti-Exudative Activity : Furan-substituted triazoles (15) exhibit efficacy comparable to diclofenac, but pyridine-containing analogs (target compound) may offer improved metabolic stability .
- Receptor Modulation : Ethyl-substituted analogs like VUAA1 (10) demonstrate niche applications in insect olfaction studies, highlighting the versatility of the 1,2,4-triazole scaffold .
Physicochemical and Computational Comparisons
Table 3: Computed Properties of Selected Analogs
*Estimated based on structural similarity.
Key Observations :
- Lipophilicity (XlogP) : The target compound’s chloro and methyl groups likely increase XlogP (~2.8) compared to the dimethoxyphenyl analog (2.5), favoring membrane permeability .
- Polar Surface Area : Lower polar surface area (~95 Ų vs. 116 Ų in 16) may enhance bioavailability by improving passive diffusion .
Biological Activity
The compound 2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer domains. This article aims to explore the biological activity of this compound by reviewing its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 304.82 g/mol. The presence of the triazole ring, pyridine moiety, and sulfanyl group contributes to its potential biological activities.
Synthesis
The synthesis typically involves several steps:
- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate nitriles.
- Introduction of the Pyridine Ring : Coupling reactions such as Suzuki or Heck reactions are employed.
- Final Acetamide Formation : The acetamide group is introduced through acylation reactions.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of triazole derivatives, including the target compound.
- Antibacterial Activity : In vitro studies have shown that derivatives similar to this compound exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, compounds containing the triazole ring have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli . However, specific data on the compound remains limited.
- Antifungal Activity : Triazoles are well-known for their antifungal properties. Some derivatives have shown significant activity against fungi such as Candida albicans .
Anticancer Activity
Research has indicated that triazole compounds can exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that triazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells .
Case Studies
- Study on Antimicrobial Efficacy : A recent study synthesized a series of triazole-based compounds and tested their antibacterial activity using the agar disc-diffusion method. Results indicated moderate activity against S. aureus while showing no effectiveness against Klebsiella pneumoniae .
- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The results indicated that certain modifications to the triazole structure significantly enhanced anticancer activity .
Data Summary
| Biological Activity | Test Organisms | Results |
|---|---|---|
| Antibacterial | S. aureus | Moderate activity observed |
| E. coli | No significant activity | |
| Antifungal | Candida albicans | Significant activity noted |
| Cytotoxicity | Various cancer cell lines | Induced apoptosis in several lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
